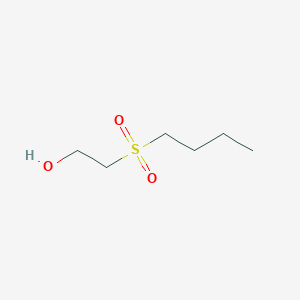

2-(Butylsulfonyl)ethanol

Description

Contextualization of 2-(Butylsulfonyl)ethanol within the Class of Sulfone-Functionalized Alcohols

Sulfone-functionalized alcohols, such as this compound, are a class of organic compounds that contain both a sulfonyl functional group (R-SO₂-R') and a hydroxyl functional group (-OH). The sulfonyl group is known for its strong electron-withdrawing nature and its ability to form strong hydrogen bonds as an acceptor. researchgate.net The hydroxyl group, on the other hand, can act as both a hydrogen bond donor and acceptor. The presence of both of these functional groups on the same molecule can lead to interesting intramolecular and intermolecular interactions, influencing properties such as solubility, boiling point, and reactivity.

Specifically, this compound is a β-hydroxy sulfone, meaning the hydroxyl group is located on the carbon atom beta to the sulfonyl group. This structural motif is a valuable building block in organic synthesis. rsc.orgorganic-chemistry.org The reactivity of both the hydroxyl and sulfonyl groups can be exploited to create a variety of other molecules. For instance, the hydroxyl group can undergo oxidation or esterification, while the sulfonyl group can act as a leaving group in certain reactions or activate adjacent protons. researchgate.netnii.ac.jp

Historical Development and Emergence of Related Sulfone-Containing Organic Molecules

The history of organosulfur chemistry dates back to the 19th century, with the discovery and characterization of various classes of sulfur-containing compounds. mdpi.com The development of synthetic methods for creating carbon-sulfur bonds was a significant area of research during this period. mdpi.com Sulfones, as a class of organosulfur compounds, have been known for a considerable time and are recognized for their stability and diverse applications. cabidigitallibrary.org

The synthesis of sulfone-containing molecules has evolved significantly over the years. Early methods often involved the oxidation of corresponding sulfides or the reaction of sulfinates with alkyl halides. nii.ac.jp More recently, advances in catalysis have led to the development of more efficient and selective methods for the synthesis of sulfones, including those containing other functional groups. researchgate.netresearchgate.net The emergence of catalytic methods for the synthesis of β-hydroxy sulfones, for example, has made this class of compounds more accessible for research and development. rsc.orgorganic-chemistry.orgacs.org These methods include the asymmetric hydrogenation of β-keto sulfones and the regioselective ring-opening of epoxides. mdpi.comresearchgate.net

Rationale for Dedicated Academic Investigation into this compound Chemistry

The dedicated academic investigation into the chemistry of this compound and related sulfone-functionalized alcohols is driven by a number of factors. The sulfonyl group is a key functional group in many pharmaceutical and agrochemical compounds. cabidigitallibrary.orgnih.govnih.gov Its presence can significantly influence the biological activity of a molecule by affecting its polarity, ability to cross cell membranes, and binding interactions with biological targets. researchgate.netsioc-journal.cn Therefore, understanding the chemistry of sulfone-containing molecules like this compound is important for the design and synthesis of new bioactive compounds.

Furthermore, the bifunctional nature of this compound makes it a versatile intermediate in organic synthesis. The ability to selectively modify either the hydroxyl or the sulfonyl group, or to use the interplay between the two functional groups, provides a powerful tool for the construction of complex molecular architectures. researchgate.netnii.ac.jp Research in this area can lead to the development of new synthetic methodologies and the discovery of novel chemical transformations. The study of the physicochemical properties of such molecules also contributes to a fundamental understanding of structure-property relationships in organic chemistry.

Overview of the Research Scope and Objectives for Comprehensive Analysis of this compound

A comprehensive analysis of this compound would encompass several key research areas. The primary objective would be to fully characterize its chemical and physical properties. This would involve the determination of key parameters such as its melting point, boiling point, solubility in various solvents, and spectral data (NMR, IR, Mass Spectrometry).

Another major objective would be to explore its synthesis and reactivity. Research in this area would focus on developing efficient and scalable synthetic routes to this compound and investigating its behavior in a variety of chemical reactions. This would include studying the reactivity of the hydroxyl and sulfonyl groups, as well as the potential for the molecule to participate in reactions such as cyclizations or eliminations.

Data Table

Since specific experimental data for this compound is not widely available in the public domain, the following table presents computed or representative data for analogous β-hydroxy sulfones.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₃S | N/A |

| Molecular Weight | 166.24 g/mol | N/A |

| General Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds |

| Solubility | Likely soluble in polar organic solvents | Inferred from similar compounds |

| Key Functional Groups | Hydroxyl (-OH), Sulfonyl (-SO₂-) | N/A |

Structure

3D Structure

Properties

Molecular Formula |

C6H14O3S |

|---|---|

Molecular Weight |

166.24 g/mol |

IUPAC Name |

2-butylsulfonylethanol |

InChI |

InChI=1S/C6H14O3S/c1-2-3-5-10(8,9)6-4-7/h7H,2-6H2,1H3 |

InChI Key |

RBMORHGGDCFDNG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)CCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butylsulfonyl Ethanol

Direct Synthesis Pathways

Direct synthesis approaches to 2-(butylsulfonyl)ethanol predominantly involve the oxidation of the corresponding thioether, 2-(butylthio)ethanol. This transformation from a sulfide (B99878) to a sulfone represents a critical step and can be accomplished using a variety of oxidizing agents and catalytic systems.

Oxidation of Thioether Precursors to the Sulfone Moiety

The oxidation of 2-(butylthio)ethanol to this compound is a common and effective method. The sulfur atom in the thioether is susceptible to oxidation, first to a sulfoxide (B87167) and then to the more stable sulfone. The choice of oxidant and reaction conditions is crucial to ensure complete oxidation to the sulfone while minimizing side reactions.

Hydrogen peroxide (H₂O₂) is a widely used, environmentally benign oxidant for the conversion of sulfides to sulfones. The reaction is often carried out in the presence of a catalyst to enhance the reaction rate and selectivity.

In a typical procedure, 2-(butylthio)ethanol is treated with an excess of hydrogen peroxide. The reaction can be performed in various solvents, with acetic acid being a common choice. The process is generally exothermic and may require cooling to control the reaction temperature. While the uncatalyzed reaction can proceed, the use of catalysts is preferred for higher efficiency.

| Reactant | Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-(butylthio)ethanol | Hydrogen Peroxide (30%) | None | Acetic Acid | Room Temp. | 24 | Moderate |

| 2-(butylthio)ethanol | Hydrogen Peroxide (30%) | Acetic Acid | None | 50 | 6 | High |

This table is generated based on general principles of sulfide oxidation and may not represent specific experimental results.

The efficiency of peroxide-mediated oxidations can be significantly improved by the use of transition metal catalysts. Various metals, including tungsten and vanadium, have been shown to be effective in catalyzing the oxidation of sulfides to sulfones.

For instance, sodium tungstate (Na₂WO₄) is a common and effective catalyst for this transformation. In the presence of hydrogen peroxide, it forms a peroxotungstate species, which is a powerful oxidizing agent. This catalytic system allows for the reaction to proceed under milder conditions and often with higher yields and selectivity compared to the uncatalyzed reaction. Vanadium complexes, such as vanadyl acetylacetonate [VO(acac)₂], also exhibit high catalytic activity for the oxidation of sulfides using hydrogen peroxide. organic-chemistry.org

| Substrate | Catalyst | Oxidant | Solvent | Temperature | Yield of Sulfone |

| Alkyl aryl sulfides | Vanadium-Schiff base complex | H₂O₂ | Dichloromethane | 0°C | High |

| Simple alkyl aryl sulfides | [VO(acac)₂] with Schiff base ligand | H₂O₂ | Chloroform | 0°C | High |

| Secondary alcohols | Sodium tungstate | H₂O₂ | None (biphasic) | Not specified | High (for ketones) |

This table is based on findings for similar sulfide oxidation reactions and illustrates the potential conditions for the synthesis of this compound. organic-chemistry.orgepa.gov

Biocatalytic methods offer a green and highly selective alternative for the synthesis of sulfones. Enzymes such as monooxygenases and peroxidases can catalyze the oxidation of sulfides. While specific enzymatic methods for the direct synthesis of this compound are not extensively documented, the principles of biocatalytic oxidation are well-established.

Vanadium-dependent haloperoxidases, for example, have been shown to catalyze the oxidation of sulfides to sulfoxides. mdpi.com Although the primary product is often the sulfoxide, further oxidation to the sulfone can be achieved under certain conditions or with specific enzymes. Fungal biocatalysis has also been explored for the stereoselective oxidation of alcohols, indicating the potential for enzymatic systems to be applied to functionalized thioethers like 2-(butylthio)ethanol. mdpi.comresearchgate.net The development of robust and specific enzymes for the production of this compound remains an area of active research.

Alkylation and Sulfonylation Reactions

An alternative approach to forming this compound involves the creation of the C-S bond through a nucleophilic substitution reaction. This method typically involves the reaction of a butylsulfinate salt with a suitable two-carbon electrophile bearing a hydroxyl group.

In this pathway, a butylsulfinate anion, typically as a sodium or potassium salt, acts as a nucleophile and displaces a halide from a 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol (B45725). This Sₙ2 reaction directly forms the desired carbon-sulfur bond of the sulfone.

The butylsulfinate salt can be prepared by the reduction of butanesulfonyl chloride or by the reaction of a Grignard reagent with sulfur dioxide followed by hydrolysis. The subsequent reaction with a 2-haloethanol is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the nucleophilic attack.

| Nucleophile | Electrophile | Solvent | Temperature (°C) | Yield (%) |

| Sodium Butylsulfinate | 2-Bromoethanol | DMF | 80-100 | Good to High |

| Sodium Butylsulfinate | 2-Chloroethanol | DMSO | 100-120 | Moderate to Good |

This table represents plausible reaction conditions based on general principles of nucleophilic substitution reactions for sulfone synthesis.

Michael Addition Strategies Involving Vinylic Sulfones

The Michael addition of nucleophiles to vinylic sulfones serves as a powerful and direct route for the formation of functionalized sulfones. Vinyl sulfones are effective Michael acceptors due to the electron-withdrawing nature of the sulfonyl group, which activates the carbon-carbon double bond for nucleophilic attack.

In the context of synthesizing this compound, butyl vinyl sulfone is the key starting material. The reaction proceeds via the addition of a hydroxide (B78521) ion (from a water molecule or a hydroxide salt) to the β-carbon of the vinyl group. This is a conjugate addition reaction that leads to the formation of an enolate intermediate, which is subsequently protonated to yield the final 2-hydroxyethyl sulfone product. The general scheme for this reaction is depicted below:

Scheme 1: Michael Addition of Hydroxide to Butyl Vinyl Sulfone

The reaction is typically carried out in an aqueous medium, and the pH of the solution can influence the rate of the reaction. Basic conditions can facilitate the deprotonation of water to generate the nucleophilic hydroxide ion. This approach has been utilized in the functionalization of hydroxyl-containing polymers with vinyl sulfone groups, where the polymer's hydroxyl groups react with divinyl sulfone under alkaline conditions researchgate.net. A similar principle applies to the synthesis of this compound from butyl vinyl sulfone and a hydroxide source.

The versatility of the Michael addition is highlighted by its application with a wide range of nucleophiles, not just hydroxide. For instance, organocatalytic asymmetric Michael additions of aldehydes to vinyl sulfones have been developed to produce chiral sulfone derivatives with high enantioselectivity nih.gov. While not directly producing this compound, these methods underscore the broad applicability of Michael addition to vinylic sulfones in constructing complex molecules.

Reductive and Oxidative Conversions of Related Sulfonyl Compounds

Alternative synthetic routes to this compound involve the chemical transformation of closely related sulfonyl-containing molecules through reduction or oxidation reactions.

Oxidative Conversion:

A common strategy for the synthesis of sulfones is the oxidation of the corresponding sulfide. In the case of this compound, the precursor would be 2-(butylthio)ethanol. This sulfide can be readily prepared and subsequently oxidized to the desired sulfone. A variety of oxidizing agents can be employed for this transformation, with common choices including hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄) nih.gov.

The oxidation proceeds in a stepwise manner, first converting the sulfide to a sulfoxide and then to the sulfone. Careful control of the reaction conditions, such as the stoichiometry of the oxidizing agent and the temperature, is necessary to ensure complete oxidation to the sulfone without significant side reactions.

Table 1: Common Oxidizing Agents for Sulfide to Sulfone Conversion

| Oxidizing Agent | Typical Reaction Conditions |

| Hydrogen Peroxide (H₂O₂) | Acetic acid, elevated temperatures |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temperature |

| Potassium Permanganate (KMnO₄) | Acetone/water, controlled temperature |

Reductive Conversion:

Reductive methods can also be employed, particularly when starting from a precursor where the hydroxyl group is in a protected or modified form. For instance, if this compound is synthesized with the hydroxyl group esterified, a reductive cleavage of the ester is required to liberate the free alcohol.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols libretexts.orglibretexts.org. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of an alkoxide and subsequent reduction of the intermediate aldehyde to the primary alcohol.

Another approach could involve the reduction of a carboxylic acid derivative, such as a 2-(butylsulfonyl)acetic acid ester. Reduction of the ester functionality would yield the desired this compound. The choice of reducing agent is critical; for example, sodium borohydride (NaBH₄) is generally not strong enough to reduce esters, whereas LiAlH₄ is effective libretexts.org. Milder and more selective reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can also be used, particularly if over-reduction is a concern or if other sensitive functional groups are present in the molecule.

Multi-Step Synthetic Sequences and Strategies

The synthesis of this compound and its derivatives can be incorporated into more complex multi-step sequences to build larger and more intricate molecular architectures. These strategies often involve convergent or divergent approaches and frequently rely on the use of protecting groups to manage the reactivity of different functional groups.

Convergent Synthesis Approaches for Complex Structures

In the context of this compound, it could serve as one of the key building blocks. For example, the hydroxyl group of this compound could be modified to introduce a leaving group, and this fragment could then be coupled with another complex molecular fragment containing a suitable nucleophile. Alternatively, the hydroxyl group could be used to form an ester or ether linkage with another molecule of interest. The sulfonyl group provides a stable and often desirable functional group in the final target molecule, potentially contributing to its biological activity or material properties.

Divergent Synthesis from Common Precursors

Divergent synthesis is a strategy where a common precursor is used to generate a library of structurally related compounds. This approach is particularly useful in drug discovery and materials science for exploring structure-activity relationships.

Butyl vinyl sulfone is an excellent common precursor for the divergent synthesis of a variety of sulfonyl compounds. Starting from butyl vinyl sulfone, a range of nucleophiles can be added via Michael addition to create a diverse set of β-functionalized butyl sulfones.

Figure 1: Divergent Synthesis from Butyl Vinyl Sulfone

This strategy allows for the rapid generation of a library of compounds with the common CH₂-CH₂-SO₂-C₄H₉ backbone but with different functional groups at the β-position. A base-controlled divergent synthesis of vinyl sulfones from (benzylsulfonyl)benzenes has been reported, demonstrating the tunability of reactions involving sulfonyl compounds to achieve different products rsc.orgdocumentsdelivered.com.

Application of Protecting Group Chemistry in Synthetic Routes

In multi-step syntheses involving molecules with multiple functional groups, it is often necessary to temporarily block or "protect" one functional group while another is being modified. The hydroxyl group of this compound is a prime candidate for protection due to its reactivity as a nucleophile and a proton source.

A variety of protecting groups are available for alcohols, and the choice of a specific protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal (deprotection) libretexts.orglibretexts.org.

Table 2: Common Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

| Silyl Ethers (e.g., TBDMS) | TBDMS | TBDMS-Cl, Imidazole | F⁻ (e.g., TBAF) or H⁺ |

| Benzyl Ether | Bn | BnBr, Base | Hydrogenolysis (H₂, Pd/C) |

| Acetate Ester | Ac | Ac₂O, Pyridine | Acid or Base Hydrolysis |

| Tetrahydropyranyl Ether | THP | Dihydropyran, H⁺ | Aqueous Acid |

For instance, if a reaction requires a strong base that would deprotonate the hydroxyl group of this compound, the hydroxyl group could first be protected as a silyl ether. After the desired reaction is performed, the silyl ether can be selectively removed using a fluoride (B91410) source without affecting other parts of the molecule. The use of protecting groups adds steps to a synthesis but provides the necessary control over reactivity to achieve the desired transformations in complex molecules uchicago.eduorganic-chemistry.org.

Catalytic Strategies in this compound Synthesis

Catalysis offers efficient and selective methods for the synthesis of organic molecules, often with reduced waste and milder reaction conditions compared to stoichiometric reagents. In the synthesis of β-hydroxy sulfones like this compound, catalytic methods are particularly valuable for controlling stereochemistry.

While the direct catalytic synthesis of this compound is not extensively documented, related catalytic reactions provide strong precedents for its potential synthesis. A prominent example is the catalytic asymmetric hydrogenation of β-keto sulfones to produce chiral β-hydroxy sulfones. These reactions utilize chiral metal catalysts to deliver hydrogen to the ketone with high enantioselectivity.

Several catalytic systems have been developed for this transformation, employing transition metals such as ruthenium, iridium, and manganese complexed with chiral ligands nih.govrsc.orgrsc.org.

Table 3: Catalytic Systems for Asymmetric Hydrogenation of β-Keto Sulfones

| Catalyst System | Key Features |

| Ru-SUNPHOS | Effective with the presence of iodine, which generates HI in situ nih.gov. |

| Ir/f-Amphol | High activity, allowing for low catalyst loading on a gram scale rsc.org. |

| Manganese-based catalysts | Represents a more earth-abundant and less toxic metal catalyst option rsc.org. |

These catalytic hydrogenation methods produce β-hydroxy sulfones with high yields and excellent enantiomeric excesses. A chemoenzymatic approach has also been developed, where a chemical synthesis of the β-keto sulfone is followed by a highly selective enzymatic reduction using alcohol dehydrogenases d-nb.info.

Furthermore, visible-light photoredox catalysis has been employed for the synthesis of β-hydroxysulfones from sulfonyl chlorides and styrenes in the presence of water acs.org. This method proceeds through a radical addition mechanism and demonstrates the potential of modern catalytic techniques in the synthesis of this class of compounds. These catalytic strategies, while not directly producing the achiral this compound, are highly relevant for the synthesis of its chiral derivatives and showcase the power of catalysis in sulfone chemistry.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to minimize the environmental footprint of the manufacturing process. This involves careful consideration of solvents, maximizing the incorporation of reactant atoms into the final product (atom economy), and effective waste management. researchgate.netjocpr.com

The choice of solvent is critical in green chemistry. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Greener alternatives are sought to mitigate these issues. For sulfone synthesis, solvents like water, ethanol (B145695), or dimethyl sulfoxide (DMSO) can be viable alternatives to hazardous chlorinated solvents. britannica.comrsc.org Research has also explored catalyst- and solvent-free conditions, for instance, using aqueous hydrogen peroxide directly for the oxidation of sulfides. rsc.orgresearchgate.net Advanced media such as ionic liquids and supercritical fluids also offer potential benefits, including low volatility and tunable properties, although their industrial application can be limited by cost and viscosity.

Table 3: Comparison of Solvents for Chemical Synthesis

| Solvent Class | Examples | Green Chemistry Considerations |

|---|---|---|

| Conventional | Dichloromethane, Chloroform, Benzene | Often toxic, volatile, and environmentally persistent. |

| Greener | Water, Ethanol, Ethyl Acetate, 2-MeTHF | Generally lower toxicity, biodegradable, derived from renewable resources. |

| Alternative Media | Ionic Liquids, Supercritical CO₂ | Low volatility, potential for high selectivity, but can be costly and require specialized equipment. |

Atom economy is a measure of how efficiently a chemical process converts reactant atoms into the desired product. jocpr.com A higher atom economy signifies a greener process with less waste. Two plausible synthetic routes to this compound are analyzed below.

Route A: Oxidation of a Thioether Precursor

C₄H₉SH + ClC₂H₄OH → C₄H₉SC₂H₄OH + HCl

C₄H₉SC₂H₄OH + 2 H₂O₂ → C₄H₉SO₂C₂H₄OH + 2 H₂O

Route B: Nucleophilic Substitution with a Sulfinate Salt

C₄H₉SO₂Na + ClC₂H₄OH → C₄H₉SO₂C₂H₄OH + NaCl

The oxidation route (Route A) using hydrogen peroxide is highly atom-economical in the second step, as the only by-product is water. rsc.org The nucleophilic substitution route (Route B) also demonstrates good atom economy, though it produces a salt by-product.

Table 4: Atom Economy Analysis of Proposed Synthetic Routes

| Route | Reactants | Molar Mass of Reactants ( g/mol ) | Molar Mass of Product ( g/mol ) | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Route A (Step 2) | 2-(Butylthio)ethanol (134.24), Hydrogen Peroxide (2 x 34.01) | 202.26 | 166.24 | 82.2% |

| Route B | Sodium butanesulfinate (140.15), 2-Chloroethanol (80.51) | 220.66 | 166.24 | 75.3% |

Note: Atom economy is calculated as (Molar Mass of Desired Product / Sum of Molar Masses of All Reactants) x 100. By-products from preceding steps or work-up are not included in this specific calculation.

A cornerstone of green chemistry is the prevention of waste. researchgate.net In the synthesis of this compound, waste can be minimized by selecting highly efficient and selective reactions.

For the oxidation of 2-(butylthio)ethanol, using hydrogen peroxide as the oxidant is a green choice because its by-product is water. This contrasts sharply with traditional oxidants like chromium-based reagents, which produce toxic heavy metal waste. beyondbenign.org The use of catalytic methods, especially with recyclable heterogeneous catalysts, further reduces waste by eliminating the need for stoichiometric reagents that would otherwise end up as by-products. rsc.org

Reactivity and Reaction Mechanisms of 2 Butylsulfonyl Ethanol

Transformations Involving the Hydroxyl Functional Group

The hydroxyl group in 2-(butylsulfonyl)ethanol is a primary alcohol, which typically undergoes reactions such as esterification, etherification, oxidation, and nucleophilic substitution. However, the presence of the β-sulfonyl group introduces unique electronic effects that can modify the reactivity of this hydroxyl group compared to simple primary alcohols.

Esterification and Transesterification Reactions

This compound can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. The reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid and is a reversible process. beilstein-journals.org The use of more reactive acylating agents like acid chlorides or anhydrides can provide higher yields under milder conditions.

The general mechanism for Fischer esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group of this compound. Subsequent proton transfer and elimination of water yield the ester.

Illustrative Esterification Reaction:

| Reactant | Reagent | Conditions | Product |

| This compound | Acetic Anhydride | Pyridine, Room Temp. | 2-(Butylsulfonyl)ethyl acetate |

| This compound | Benzoyl Chloride | Triethylamine, CH2Cl2 | 2-(Butylsulfonyl)ethyl benzoate |

This table presents plausible esterification reactions based on general alcohol reactivity. Specific experimental data for this compound was not available in the provided search results.

Transesterification, the conversion of one ester to another, can also be achieved using this compound, typically in the presence of an acid or base catalyst.

Etherification and Alkoxylation Processes

The formation of ethers from this compound can be accomplished through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Alkoxylation, the addition of an epoxide ring to the alcohol, is another important etherification process. wikipedia.org This reaction is typically catalyzed by either an acid or a base. For instance, the reaction of this compound with ethylene (B1197577) oxide would yield a polyether chain.

Example of Williamson Ether Synthesis:

Deprotonation: this compound + NaH → 2-(Butylsulfonyl)ethoxide + H2

Nucleophilic Attack: 2-(Butylsulfonyl)ethoxide + CH3I → 1-(Butylsulfonyl)-2-methoxyethane + NaI

Oxidation of the Alcohol to Carbonyl Functionalities

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.orgbyjus.com The oxidation to an aldehyde requires the use of mild oxidizing agents and careful control of the reaction to prevent over-oxidation. organic-chemistry.org Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. wikipedia.org

Further oxidation of the intermediate aldehyde, or direct oxidation of the primary alcohol with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent), will yield 2-(butylsulfonyl)acetic acid. nih.gov The β-keto sulfone that would be formed from the oxidation of a secondary alcohol is a versatile synthetic intermediate. rsc.orgmdpi.com

Table of Oxidation Reactions:

| Starting Material | Oxidizing Agent | Conditions | Major Product |

| This compound | PCC, CH2Cl2 | Room Temperature | 2-(Butylsulfonyl)acetaldehyde |

| This compound | KMnO4, H+, Heat | Reflux | 2-(Butylsulfonyl)acetic acid |

This table illustrates expected oxidation products based on the reactivity of primary alcohols and β-hydroxy sulfones. libretexts.orgchemguide.co.uk

Nucleophilic Substitution at the Carbon Bearing the Hydroxyl Group

The hydroxyl group is a poor leaving group, and therefore, direct nucleophilic substitution is generally not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, such as a tosylate or mesylate. masterorganicchemistry.com This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. libretexts.orgkhanacademy.org

The resulting 2-(butylsulfonyl)ethyl tosylate or mesylate is an excellent substrate for SN2 reactions with a wide range of nucleophiles. The stereochemistry of this two-step process involves retention of configuration during the formation of the sulfonate ester, followed by inversion of configuration during the subsequent nucleophilic attack. libretexts.org

Reaction Sequence for Nucleophilic Substitution:

Activation: this compound + TsCl/Pyridine → 2-(Butylsulfonyl)ethyl tosylate

Substitution: 2-(Butylsulfonyl)ethyl tosylate + Nu- → 2-(Butylsulfonyl)ethyl-Nu + TsO-

Dehydration and Elimination Reactions

The dehydration of this compound, which would lead to the formation of butyl vinyl sulfone, is an important elimination reaction. Acid-catalyzed dehydration is a common method for converting alcohols to alkenes. masterorganicchemistry.comlibretexts.org This reaction typically proceeds through an E1 mechanism for secondary and tertiary alcohols, involving a carbocation intermediate. For primary alcohols like this compound, an E2 mechanism might be favored under certain conditions. masterorganicchemistry.com

The presence of the electron-withdrawing sulfonyl group can facilitate the elimination process. Alternative methods for the dehydration of β-hydroxy sulfones to vinyl sulfones have been developed, for instance, by forming a cyclic sulfite (B76179) or carbonate intermediate which then undergoes elimination. rsc.orgresearchgate.net The Zaitsev rule generally predicts the formation of the more substituted alkene as the major product. masterorganicchemistry.com

Reactions Governed by the Butylsulfonyl Moiety

The butylsulfonyl group is generally stable, but it can participate in certain reactions. The strong electron-withdrawing nature of the sulfonyl group acidifies the α-protons (the protons on the carbon adjacent to the sulfonyl group), making them susceptible to deprotonation by strong bases. This can be a site for further functionalization.

Reductive desulfonylation, the removal of the sulfonyl group, can be achieved using strong reducing agents like sodium amalgam or samarium(II) iodide. acs.orgrsc.org This reaction can be synthetically useful for introducing an ethyl group after the sulfonyl moiety has served its purpose in directing other reactions.

Nucleophilic Attack Adjacent to the Sulfonyl Group

The carbon atom alpha to the sulfonyl group in this compound is susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the SO₂ moiety. This activation is a cornerstone of sulfone chemistry. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the electrophilic carbon, leading to the displacement of a leaving group. libretexts.org

For a substitution reaction to occur directly at the carbon adjacent to the sulfonyl group, the hydroxyl group on the beta-carbon would first need to be converted into a more effective leaving group, such as a tosylate or a halide. However, a more common reaction pathway involves the abstraction of a proton from this alpha-carbon. The sulfonyl group significantly increases the acidity of these protons, facilitating the formation of a carbanion (an α-sulfonyl carbanion). This stabilized carbanion can then act as a nucleophile itself, attacking various electrophiles in subsequent steps.

Rearrangement Reactions Involving the Sulfonyl Moiety

The sulfonyl group can participate in several types of rearrangement reactions, which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. One of the most notable is the Truce-Smiles rearrangement. This reaction typically involves the intramolecular migration of an aryl group from a heteroatom (like oxygen, nitrogen, or sulfur) to a carbanion generated on an adjacent carbon. jst.go.jpacs.org While the classic Truce-Smiles rearrangement requires an aromatic system, related radical-mediated migrations have been developed that broaden the scope of these transformations. acs.org

Recent methodologies have demonstrated that sulfonyl radicals can be generated from precursors like sulfonamides under visible-light photoredox conditions. acs.org These sulfonyl radicals can add to alkenes, initiating a cascade that results in a radical Truce-Smiles rearrangement. acs.org Another example is the 1,5-rearrangement of a sulfonyl group in certain diene systems, which can be promoted by agents like silica (B1680970) gel. capes.gov.br

Potential for C-S Bond Cleavage under Specific Conditions

The carbon-sulfur (C-S) bond in alkyl sulfones is inherently strong and generally unreactive. nih.gov However, under specific catalytic conditions, this bond can be cleaved, a process known as desulfonylation. This transformation is valuable as it allows sulfones to be used as removable activating groups or as synthons in cross-coupling reactions. rsc.org

Several methods have been developed to achieve C-S bond scission:

Transition-Metal Catalysis : Nickel complexes have been shown to be effective catalysts for the cross-coupling of alkyl sulfones with organometallic reagents (e.g., Grignard reagents), where the sulfonyl group is replaced by another functional group. rsc.orgrsc.org This process often involves the cleavage of the C(sp³)–S bond.

Reductive Desulfonylation : The sulfonyl group can be removed reductively using reagents such as samarium(II) iodide or under photoredox conditions. rsc.org Visible-light photoredox catalysis, in particular, has emerged as a mild and efficient method to generate alkyl radicals from stable alkyl sulfones via single-electron transfer, leading to C-S bond cleavage. rsc.orgresearchgate.net

Radical-Mediated Cleavage : The C-S bond can be cleaved homolytically to generate alkyl radicals. This can be initiated by light, heat, or a radical initiator, and is a key step in many modern synthetic methods. nih.govresearchgate.net

Reactions Involving the Butyl Alkyl Chain

While reactions often center on the functional groups, the butyl chain itself can be a site of chemical modification.

Selective Functionalization of the Alkyl Chain

Achieving selective functionalization of the butyl chain in this compound presents a significant chemical challenge due to the higher reactivity of the hydroxyl group and the protons alpha to the sulfonyl group. However, modern synthetic methods are increasingly capable of targeting seemingly unreactive C-H bonds.

A notable example is the transition-metal-free, base-mediated radical borylation of alkyl sulfones. nih.gov This protocol allows for the direct conversion of a C-H bond on the alkyl chain into a C-B bond, furnishing valuable alkyl boronate esters. The reaction demonstrates tolerance for various functional groups and has been successfully applied to complex molecules, indicating its potential for late-stage functionalization. nih.govresearchgate.net This suggests that, under the right conditions, the butyl chain of this compound could be selectively modified.

Radical Reactions and Their Pathways

Alkyl sulfones are effective precursors for generating alkyl radicals under mild conditions. rsc.org The generation of a radical from the this compound framework can be achieved through several pathways:

Base-Mediated Homolysis : In the presence of a suitable base and a diboron (B99234) reagent, alkyl sulfones can undergo a radical borylation process, suggesting the formation of an alkyl radical intermediate. nih.gov

Photoredox Catalysis : Visible-light photoredox catalysis is a powerful tool for generating alkyl radicals from sulfones. rsc.orgresearchgate.net The process involves a single-electron transfer to the sulfone, leading to the reductive cleavage of the C-S bond and the release of an alkyl radical and a sulfinate anion. rsc.org

Once formed, this butyl radical can participate in a variety of synthetic transformations, including addition to alkenes or coupling with other radical species to form new C-C bonds. rsc.orgrsc.org

Acid-Base Reactivity and Protonation Equilibria of this compound

The acid-base properties of this compound are determined by its two main functional groups: the hydroxyl group and the sulfonyl group.

Acidity of the Hydroxyl Group : The primary alcohol function imparts weak Brønsted acidity. Aliphatic alcohols typically have pKa values in the range of 15-20 in aqueous solution. libretexts.org Therefore, the hydroxyl proton can be removed by a strong base (e.g., sodium hydride) or react with any base more basic than a hydroxide (B78521) ion, such as organometallic reagents. libretexts.org

Basicity of the Sulfonyl Group : The sulfonyl group is a very weak Lewis base. Protonation, which requires strongly acidic media, occurs at one of the sulfonyl oxygen atoms rather than the sulfur atom. beilstein-journals.orgnih.govnih.gov Studies on related sulfonamides have shown that the resulting O-protonated species can be stabilized by resonance, and the equilibrium is highly dependent on the substituents and the acidity of the medium. beilstein-journals.orgnih.gov

Acidity of α-Protons : As mentioned in section 3.2.1, the protons on the carbon atom adjacent to the sulfonyl group are significantly acidic for a C-H bond. This enhanced acidity is a defining characteristic of sulfones and is crucial for their use in forming stabilized carbanions for synthetic applications.

Table 1: Summary of Reactivity for this compound

| Section | Reaction Type | Key Features & Conditions | Potential Outcome |

|---|---|---|---|

| 3.2.1 | Nucleophilic Attack (α-carbon) | Requires activation (e.g., deprotonation to form α-sulfonyl carbanion). | Alkylation or functionalization at the α-carbon. |

| 3.2.2 | Sulfonyl Rearrangement | Radical-mediated (e.g., via photoredox catalysis) or thermal conditions. | Intramolecular migration of an aryl or alkyl group (e.g., Truce-Smiles type). |

| 3.2.3 | C-S Bond Cleavage | Transition-metal catalysis (e.g., Ni) or reductive conditions (e.g., photoredox). | Desulfonylation to form a C-C or C-H bond. |

| 3.3.1 | Alkyl Chain Functionalization | Radical-mediated borylation (base, B₂neop₂). | Selective formation of a C-B bond on the butyl chain. |

| 3.3.2 | Radical Formation | Visible-light photoredox catalysis or base-mediation. | Generation of a butyl radical for further reactions. |

| 3.4 | Acid-Base Reactions | Reaction with strong bases (deprotonation of -OH) or strong acids (protonation of -SO₂). | Formation of an alkoxide or a protonated sulfonyl species. |

Influence of Protonation States on Reaction Mechanisms

The reaction mechanism of this compound is highly dependent on its protonation state, which can be controlled by the acidity or basicity of the reaction medium.

Protonated State (Acidic Conditions): In the presence of a strong acid, the oxygen atom of the hydroxyl group can be protonated to form an oxonium ion, R-OH₂⁺. reactory.app This protonation is a critical first step in many reactions because it converts the poor leaving group, hydroxide (-OH), into a very good leaving group, water (H₂O). pressbooks.publibretexts.orglibretexts.org Once protonated, the molecule is primed for nucleophilic substitution (Sₙ2 or Sₙ1) or elimination (E1) reactions. libretexts.orglibretexts.org Given that this compound is a primary alcohol, an Sₙ2 mechanism is generally favored over an Sₙ1 pathway, as the formation of a primary carbocation is energetically unfavorable. libretexts.org The strong electron-withdrawing nature of the butylsulfonyl group would further destabilize any potential carbocation at the adjacent carbon, making an Sₙ1 or E1 mechanism even less likely. fiveable.me Therefore, under acidic conditions, nucleophilic attack via an Sₙ2 pathway is the most probable substitution mechanism.

Neutral State: In a neutral medium, the alcohol exists predominantly in its unprotonated form. Reactions tend to be significantly slower as there is no activation of the hydroxyl group. The pH of a simple dilute ethanol (B145695) solution is approximately 7. chim.lu

Deprotonated State (Basic Conditions): In the presence of a strong base, the acidic proton of the hydroxyl group can be abstracted to form an alkoxide ion (R-O⁻). pressbooks.pub This deprotonation transforms the alcohol into a much stronger nucleophile. The resulting alkoxide can then participate in nucleophilic substitution or elimination reactions, typically as the attacking species on a suitable electrophilic substrate. The formation of the alkoxide enhances the molecule's utility as a nucleophile in various synthetic applications.

Role of pH in Modulating Reactivity Profiles

The pH of the reaction medium is a critical parameter that directly modulates the reactivity of this compound by controlling the equilibrium between its protonated, neutral, and deprotonated forms. A pH-rate profile, which plots the logarithm of the reaction rate constant (log k) against pH, can illustrate this dependence. uwo.ca

Low pH (pH < 4): In this acidic range, the alcohol is increasingly protonated. For acid-catalyzed reactions, such as dehydration (elimination) or substitution with weak nucleophiles, the reaction rate generally increases as the pH decreases. libretexts.orglibretexts.org Studies on similar alcohol esterification reactions show that rate constants increase significantly with higher acid concentrations. oberlin.edu

Neutral pH (pH 4-9): In this range, the alcohol is primarily in its neutral, unreactive form. Consequently, reaction rates are typically at their minimum. uwo.ca

High pH (pH > 9): In this basic range, the alcohol is converted to its conjugate base, the alkoxide ion. pressbooks.pub For reactions where the alkoxide acts as a nucleophile, the rate will increase with increasing pH due to the higher concentration of the more reactive deprotonated species.

The following interactive table illustrates the expected relationship between pH and the relative rate of a hypothetical reaction involving this compound, such as an acid-catalyzed substitution.

| pH | Predominant Species | Expected Relative Rate |

|---|---|---|

| 2 | Protonated (R-OH₂⁺) | High |

| 4 | Mostly Neutral (R-OH) | Low |

| 7 | Neutral (R-OH) | Very Low |

| 10 | Mostly Deprotonated (R-O⁻) | Moderate (as a nucleophile) |

| 12 | Deprotonated (R-O⁻) | High (as a nucleophile) |

Mechanistic Investigations through Physical Organic Chemistry

Physical organic chemistry provides the tools to dissect the reaction mechanisms of this compound at a molecular level, offering insights into reaction rates, intermediates, and transition states.

Kinetic Studies for Reaction Rate Determination

Kinetic studies are essential for determining the rate law of a reaction, which mathematically describes how the reaction rate depends on the concentration of each reactant. nih.gov For a reaction involving this compound, one could systematically vary the concentrations of the reactants and catalyst (e.g., acid or base) and measure the initial reaction rate.

For example, in a potential Sₙ2 reaction with a nucleophile (Nu⁻): Rate = k[this compound][Nu⁻]

The second-order kinetics implied by this rate law could be confirmed experimentally. libretexts.org Kinetic studies on related sulfonyl compounds have been pivotal in understanding their substitution mechanisms. researchgate.net

The interactive table below presents hypothetical kinetic data for a reaction of this compound, demonstrating how initial rates might change with reactant concentrations, consistent with a second-order rate law.

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

| 4 | 0.2 | 0.2 | 4.0 x 10⁻⁴ |

Isotope Effects and Labeling Studies

Isotope effects, particularly the kinetic isotope effect (KIE), are a powerful tool for probing reaction mechanisms, especially for determining whether a particular bond is broken in the rate-determining step. libretexts.org

Deuterium (B1214612) Labeling: By replacing a hydrogen atom with its heavier isotope, deuterium (D), one can measure the effect on the reaction rate. A primary kinetic isotope effect (typically kH/kD > 2) is observed when a C-H bond is broken in the rate-limiting step, as is common in E2 reactions. osti.govcore.ac.uk A small or non-existent primary KIE (kH/kD ≈ 1) would suggest the C-H bond is not broken in the slow step, which would be consistent with an Sₙ2 or E1 mechanism. core.ac.uk

Solvent Isotope Effects: Comparing reaction rates in H₂O versus D₂O can provide insight into the role of solvent and proton transfers during the reaction. nih.gov

The following table presents hypothetical KIE data that could be used to distinguish between possible reaction mechanisms for this compound.

| Reaction Type | Isotopic Substitution | Expected kH/kD | Mechanistic Implication |

|---|---|---|---|

| Elimination | β-Hydrogen replaced by Deuterium | ~5-7 | C-H bond cleavage in rate-determining step (suggests E2 mechanism). osti.gov |

| Elimination | β-Hydrogen replaced by Deuterium | ~1-1.2 | C-H bond not broken in rate-determining step (suggests E1 mechanism). core.ac.uk |

| Substitution | α-Hydrogen replaced by Deuterium | ~0.9-1.05 | Secondary isotope effect, consistent with Sₙ2 mechanism. core.ac.uk |

Through these methods of physical organic chemistry, a detailed and evidence-based understanding of the reactivity and intricate reaction mechanisms of this compound can be achieved.

Computational and Theoretical Studies of 2 Butylsulfonyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to inspect the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide fundamental information about electronic structure, geometry, and reactivity.

Electronic Structure Elucidation and Charge Distribution Analysis

The electronic structure of 2-(butylsulfonyl)ethanol is characterized by the strong electron-withdrawing nature of the sulfonyl group. This significantly influences the distribution of electron density across the molecule. The sulfur atom in the sulfonyl group is in a high oxidation state, leading to substantial positive partial charges on the sulfur and negative partial charges on the two oxygen atoms. This charge separation creates a significant dipole moment within the sulfonyl moiety.

To illustrate the expected charge distribution, a Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be employed. For analogous simple alkyl sulfones, calculations have shown that the sulfur atom typically bears a significant positive charge, while the oxygen atoms are strongly negative. The carbon atoms attached to the sulfonyl group also experience a degree of electron withdrawal, making them slightly electrophilic. In this compound, the hydroxyl group introduces further complexity, with the electronegative oxygen of the hydroxyl group drawing electron density from the adjacent carbon and hydrogen atoms.

Table 1: Illustrative Mulliken Atomic Charges for a Simple Alkyl Sulfone (Dimethyl Sulfone) as an Analogue

| Atom | Charge (e) |

| S | +0.58 |

| O | -0.35 |

| C | -0.21 |

| H | +0.09 |

Note: Data is for dimethyl sulfone as a representative alkyl sulfone and is intended to illustrate the general charge distribution pattern expected in this compound. Actual values for this compound will vary.

Conformational Analysis and Energy Landscapes

The presence of multiple single bonds in this compound allows for a rich conformational landscape. Rotation around the C-S, C-C, and C-O bonds leads to various spatial arrangements of the atoms, each with a distinct potential energy. Computational methods can be used to map this potential energy surface (PES) and identify the stable conformers (local minima) and the transition states that connect them.

A relaxed PES scan, where one dihedral angle is systematically varied while all other geometric parameters are optimized, is a common computational technique to explore these conformational possibilities. imperial.ac.ukresearchgate.net The results of such an analysis would reveal the relative energies of different conformers and the energy barriers to their interconversion.

Frontier Molecular Orbital Theory (FMO) Applications to Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the region of the molecule most likely to donate electrons in a reaction, while the LUMO indicates the most probable site for accepting electrons. taylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the sulfonyl group and the oxygen of the hydroxyl group, reflecting the presence of lone pair electrons. The LUMO, conversely, is likely to be centered on the sulfur atom and the antibonding orbitals associated with the S=O bonds, due to the electron-deficient nature of the sulfonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. mdpi.com A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. wikipedia.org The precise energies of the HOMO and LUMO, and thus the magnitude of the gap, can be calculated using various quantum chemical methods.

Table 2: Representative Frontier Orbital Energies for a Simple Alkyl Sulfone

| Molecular Orbital | Energy (eV) |

| HOMO | -11.5 |

| LUMO | +1.2 |

| HOMO-LUMO Gap | 12.7 |

Note: These are representative values for a simple alkyl sulfone and serve to illustrate the concept. The actual values for this compound will be influenced by the butyl and hydroxyethyl (B10761427) groups.

Bond Dissociation Energies and Reaction Energetics

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radical species. wikipedia.org Computational chemistry provides a means to calculate BDEs for various bonds within a molecule, offering insights into its thermal stability and potential reaction pathways. For this compound, the BDEs of the C-S, S=O, C-C, C-H, and O-H bonds are of particular interest.

The C-S bond in sulfones is generally strong and requires significant energy to break. researchgate.net The S=O double bonds are also very stable. The C-H bonds on the alkyl chain will have varying BDEs depending on their position (primary, secondary), with tertiary C-H bonds generally being the weakest. libretexts.org The O-H bond in the ethanol (B145695) moiety is also a relatively strong bond.

By calculating the energies of the parent molecule and the resulting radicals, the BDE for each bond can be determined. These values are crucial for understanding the thermodynamics of reactions involving the cleavage of these bonds.

Table 3: Typical Bond Dissociation Energies for Relevant Bond Types

| Bond Type | Bond Dissociation Energy (kcal/mol) |

| C-S (in sulfones) | 70 - 80 |

| C-C (alkane) | 88 - 90 |

| C-H (primary) | ~98 |

| C-H (secondary) | ~95 |

| O-H (alcohol) | ~104 |

Note: These are general, approximate values. The specific electronic environment in this compound will cause deviations from these typical energies.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about the dynamics, structure, and interactions of molecules in different environments.

Solvation Effects and Intermolecular Interactions in Various Media

The behavior of this compound in a solvent is governed by a complex interplay of intermolecular forces. MD simulations can be used to model the solvation of this molecule in various media, such as water or organic solvents, and to characterize the nature of the solute-solvent interactions.

The sulfonyl group, with its polar S=O bonds, is capable of acting as a hydrogen bond acceptor. The hydroxyl group of the ethanol moiety can act as both a hydrogen bond donor and acceptor. The butyl chain, being nonpolar, will exhibit hydrophobic interactions.

In an aqueous environment, water molecules are expected to form strong hydrogen bonds with both the sulfonyl oxygen atoms and the hydroxyl group. The butyl chain will likely induce some ordering of the surrounding water molecules, a phenomenon known as hydrophobic hydration. In a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces.

MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. The analysis of hydrogen bonding lifetimes and coordination numbers can provide further detailed insights into the solvation structure. Studies on the solvation of analogous molecules like dimethyl sulfoxide (B87167) (DMSO) in water have revealed strong hydrogen bonding between the sulfoxide oxygen and water molecules. acs.org A similar, and likely stronger, interaction is expected for the sulfonyl group of this compound.

Conformational Dynamics and Flexibility in Solution

The conformational landscape of this compound in solution is dictated by the rotational freedom around its single bonds, primarily the C-C, C-S, and C-O bonds. The interplay of steric hindrance, intramolecular hydrogen bonding, and solvent interactions governs the relative energies of different conformers.

Key Conformational Features:

Gauche and Anti Conformations: Similar to ethanol, the orientation of the hydroxyl group relative to the sulfonyl group can lead to gauche and anti conformers. The relative stability of these conformers is influenced by a balance of steric repulsion between the butyl group and the hydroxyl group, and potential intramolecular hydrogen bonding between the hydroxyl proton and one of the sulfonyl oxygen atoms.

Butyl Chain Flexibility: The n-butyl group introduces additional conformational flexibility. Rotations around the C-C bonds within the butyl chain will lead to a variety of staggered and eclipsed conformations, with the extended, all-staggered conformation generally being the most stable in the absence of other overriding interactions.

Solvent Effects: In a polar protic solvent like water, intermolecular hydrogen bonding between the solvent and both the hydroxyl and sulfonyl groups of this compound will play a significant role. Molecular dynamics simulations of similar sulfonated compounds in aqueous solutions have shown that water molecules tend to form structured hydration shells around the polar functional groups. nih.gov This solvation can influence the conformational preferences of the solute molecule.

Illustrative Conformational Energy Profile:

A hypothetical conformational energy profile for the rotation around the C-C bond adjacent to the sulfonyl group would likely show energy minima corresponding to staggered conformations and maxima for eclipsed conformations. The precise energy differences would require specific quantum chemical calculations.

| Dihedral Angle (HO-C-C-S) | Relative Energy (kcal/mol) - Illustrative | Description |

| 60° (gauche) | 0.2 | Potentially stabilized by intramolecular H-bonding |

| 180° (anti) | 0.0 | Typically the most stable conformer for simple alkanes |

| 300° (gauche) | 0.2 | Energetically similar to the other gauche conformer |

This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

Interactions with Model Surfaces or Materials

The interaction of this compound with surfaces is of interest in various applications, such as in coatings, as a solvent, or in chromatography. Computational modeling can provide insights into the nature and strength of these interactions.

Interaction with Silica (B1680970) Surfaces:

Silica (SiO₂) is a common model surface due to its prevalence in materials like glass and chromatography stationary phases. The surface of silica is typically rich in silanol (Si-OH) groups.

Adsorption Mechanism: The primary mode of interaction between this compound and a silica surface is expected to be hydrogen bonding. The hydroxyl group of the molecule can act as both a hydrogen bond donor and acceptor with the silanol groups on the silica surface. The sulfonyl group, with its two oxygen atoms, can act as a strong hydrogen bond acceptor.

Computational Approach: Density Functional Theory (DFT) calculations can be employed to model the adsorption of this compound on a silica cluster or a periodic silica slab. These calculations can determine the optimal adsorption geometry, adsorption energy, and the nature of the intermolecular bonds formed.

Illustrative Adsorption Energies on a Silica Surface:

| Interacting Group of this compound | Expected Adsorption Energy (kcal/mol) - Illustrative |

| Hydroxyl Group | -8 to -12 |

| Sulfonyl Group | -5 to -8 |

| Butyl Group (van der Waals) | -2 to -4 |

These are estimated values based on typical hydrogen bond and van der Waals interaction strengths.

Theoretical studies on the adsorption of other organic sulfur compounds on surfaces like Ag-TiO₂ have demonstrated the utility of DFT in elucidating the preferred binding sites and adsorption energies. researchgate.net

Prediction and Validation of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including those involving this compound.

Calculation of Activation Energies and Reaction Pathways

A common reaction involving alcohols is esterification. The acid-catalyzed esterification of this compound with a carboxylic acid, for instance, can be studied computationally.

Methodology: DFT calculations are a standard method for exploring reaction pathways. By mapping the potential energy surface, one can identify reactants, products, intermediates, and transition states.

Reaction Coordinate: The reaction progress is followed along a reaction coordinate, which is a geometric parameter that changes smoothly from reactants to products.

Activation Energy (Ea): The activation energy is the energy difference between the reactants and the highest energy transition state along the reaction pathway. A lower activation energy corresponds to a faster reaction rate.

Illustrative Reaction Pathway for Esterification:

Protonation of the carboxylic acid.

Nucleophilic attack of the hydroxyl group of this compound on the protonated carbonyl carbon.

Proton transfer steps.

Elimination of a water molecule to form the ester.

Illustrative Calculated Activation Energies for a Hypothetical Reaction:

| Reaction Step | Calculated Activation Energy (kcal/mol) - Illustrative |

| Nucleophilic Attack | 15 - 20 |

| Water Elimination | 10 - 15 |

These values are hypothetical and would need to be determined by specific DFT calculations for the reaction of interest.

Studies on the esterification of sulfonic acid with methanol (B129727) have utilized DFT to compare different possible mechanisms, such as SN1 and SN2 pathways, and to calculate the associated activation barriers. researchgate.net

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state structure is located on the potential energy surface, it needs to be rigorously characterized.

Vibrational Frequency Analysis: A true transition state is a first-order saddle point, meaning it has exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate. All other vibrational frequencies are real.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation confirms that the identified transition state connects the desired reactants and products (or intermediates).

Example of IRC Analysis:

For the nucleophilic attack step in the esterification of this compound, an IRC calculation starting from the transition state would show the potential energy decreasing as the geometry evolves towards the reactant complex on one side and the tetrahedral intermediate on the other.

Structure-Reactivity Relationship (SRR) Derivations

Structure-Reactivity Relationships (SRRs) aim to correlate the chemical structure of a molecule with its reactivity. Quantitative Structure-Reactivity Relationships (QSRR) use molecular descriptors to build mathematical models for this correlation.

Quantitative Structure-Reactivity Relationships (QSRR) for Chemical Transformations

A QSRR model could be developed to predict the rate of a particular reaction for a series of related sulfonyl alcohols, including this compound.

Molecular Descriptors: A wide range of molecular descriptors can be calculated to represent the structural and electronic properties of the molecules. These can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Connectivity indices that describe the branching of the molecule.

Geometrical: Molecular surface area, volume, etc.

Quantum Chemical: HOMO/LUMO energies, partial atomic charges, dipole moment, etc.

Model Development: A dataset of compounds with known reactivity (e.g., reaction rate constants) is used to train a statistical model, often using multiple linear regression (MLR) or more advanced machine learning algorithms.

Model Equation: A typical MLR-based QSRR equation would take the form: log(k) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where k is the rate constant, Dᵢ are the molecular descriptors, and cᵢ are the regression coefficients.

Illustrative QSRR Descriptors for Sulfonyl Alcohols:

| Descriptor Type | Example Descriptor | Relevance to Reactivity |

| Quantum Chemical | Charge on the hydroxyl oxygen | Relates to the nucleophilicity of the alcohol |

| Quantum Chemical | LUMO Energy | Indicates susceptibility to nucleophilic attack |

| Steric | Sterimol parameters | Quantifies the steric hindrance around the reaction center |

| Topological | Wiener Index | Relates to the overall size and shape of the molecule |

This table provides examples of descriptors that would likely be relevant in a QSRR model for reactions of sulfonyl alcohols.

Research on the sulfonation of amines, alcohols, and phenols has successfully employed QSRR to model the reaction yield, using a variety of constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. ucsb.edu

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical studies focused on the predictive modeling of the chemical behavior and transformation efficiencies of this compound. Therefore, it is not possible to provide detailed research findings or data tables as requested for this specific compound.

General computational methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models are widely used to predict the chemical behavior of various organic compounds. researchgate.netnih.gov These methods can be applied to understand reaction mechanisms, predict reactivity, and estimate the efficiency of chemical transformations. nih.gov However, without specific research on this compound, any discussion of predictive modeling would be hypothetical and fall outside the strict scope of this article.

Advanced Analytical Methodologies for Characterization and Detection of 2 Butylsulfonyl Ethanol

Chromatographic Separation and Quantification Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. A mobile phase carries the mixture through a stationary phase, and separation occurs based on differential partitioning between the two phases. These methods are fundamental for isolating 2-(butylsulfonyl)ethanol from a mixture and for its quantification.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most relevant techniques.

Gas Chromatography (GC): This technique is suitable for compounds that are volatile and thermally stable. researchgate.net Given its molecular weight, this compound could likely be analyzed by GC, potentially requiring a high-temperature method. researchgate.net A polar capillary column would be appropriate due to the polar sulfonyl and hydroxyl groups. For quantification, a calibration curve is constructed by analyzing standards of known concentration. An internal standard is often added to improve precision. cas.cz Detection is commonly performed with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique that does not require the analyte to be volatile. For this compound, a reversed-phase method would be the most common approach. sielc.com This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and a more organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com Because the compound lacks a strong UV chromophore, detection can be challenging. A UV detector set to a very low wavelength (~200 nm) might be used, or alternatively, a more universal detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (LC-MS) could be employed for sensitive and specific detection. sigmaaldrich.com

Table 4: Comparison of Potential Chromatographic Methods for this compound

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation in gas phase based on volatility and interaction with stationary phase. | Separation in liquid phase based on partitioning between mobile and stationary phases. |

| Stationary Phase | Polar capillary column (e.g., wax-based) | Reversed-Phase (e.g., C18, C8) |

| Mobile Phase | Inert carrier gas (e.g., He, N₂, H₂) | Polar solvent mixture (e.g., Water/Acetonitrile) |

| Detector | Flame Ionization (FID), Mass Spectrometry (MS) | UV (low λ), ELSD, CAD, Mass Spectrometry (MS) |

| Suitability | Good for volatile, thermally stable compounds. May require high temperature. | Highly versatile, good for non-volatile or thermally labile compounds. |

| Quantification | Calibration curve with internal standard. | Calibration curve with internal standard. |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Samples

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For polar analytes like this compound, derivatization is often necessary to increase volatility and improve peak shape. However, direct analysis of some polar compounds is achievable with the appropriate column and conditions. nih.gov

GC coupled with mass spectrometry (GC-MS) provides definitive identification by separating compounds based on their retention time and then generating a mass spectrum that serves as a molecular fingerprint. epa.gov The analysis of polar compounds like sulfones can be challenging due to potential column interactions and thermal instability. For instance, the analysis of sulfolane (B150427), a cyclic sulfone, in water and soil has been successfully performed using GC-MS. gov.bc.camdpi.com Static headspace GC-MS (SHS-GC-MS) is another valuable technique, particularly for monitoring the formation of volatile sulfonate esters from reactants like ethanol (B145695). researchgate.netnih.gov

For compounds similar to this compound, a typical GC-MS method would involve a polar capillary column to handle the polarity of the sulfonyl and hydroxyl groups.

Illustrative GC-MS Parameters for Polar Sulfone Analysis:

| Parameter | Typical Setting |

| Column | Phenylmethylpolysiloxane (e.g., 5% phenyl) or Polyethylene Glycol (WAX) type |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp. 50-100°C, ramped to 250-300°C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS) for Non-Volatile Samples

High-performance liquid chromatography is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it a primary choice for substances like this compound. The separation can be achieved using various modes, including reversed-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC). sigmaaldrich.com

When coupled with mass spectrometry (HPLC-MS), the technique offers high sensitivity and selectivity, allowing for both quantification and structural elucidation. nih.gov The analysis of aliphatic sulfonate surfactants has been demonstrated using RP-HPLC with ion-pair detection. nih.gov For highly polar analytes like methionine sulfone, HILIC is often the preferred method as it provides better retention than traditional reversed-phase columns. sigmaaldrich.com The analysis of aliphatic polyethersulfones, which share structural similarities with this compound, has been carried out using HPLC-MS. researchgate.net

Representative HPLC-MS Conditions for Polar Sulfone-like Compounds:

| Parameter | Typical Setting |

| Column | HILIC (e.g., Ascentis® Express HILIC) or C18 with ion-pairing agent |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Water with 0.1% Formic Acid or Ammonium Formate buffer |

| Gradient | Gradient elution from high organic to higher aqueous content |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detector | Tandem Mass Spectrometer (MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical fluid chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly advantageous for its high efficiency, fast analysis times, and reduced consumption of organic solvents. sigmaaldrich.comamericanpharmaceuticalreview.com While it has traditionally excelled in the separation of non-polar and chiral compounds, recent advancements have expanded its utility to the analysis of more polar molecules. chromatographytoday.comacs.org

By adding polar modifiers like methanol to the carbon dioxide mobile phase, the polarity of the mobile phase can be tuned to elute and separate polar compounds. americanpharmaceuticalreview.comrsc.org This makes SFC a viable, though less common, alternative for the analysis of challenging polar compounds that are not easily amenable to GC or RP-HPLC. The technique has been successfully applied to the separation of polar metabolites and chiral sulfoxides. rsc.orgfishersci.ca For a compound like this compound, SFC could offer a unique selectivity and faster separation compared to HPLC.

General SFC Parameters for Polar Analyte Separation:

| Parameter | Typical Setting |

| Column | Polar stationary phases (e.g., silica (B1680970), diol, ethylpyridine) |

| Mobile Phase | Supercritical CO2 with a polar modifier (e.g., Methanol, Ethanol) |

| Modifier Gradient | 5% to 40% modifier |

| Backpressure | 100 - 150 bar |

| Temperature | 30 - 40 °C |

| Detector | Mass Spectrometer (MS), UV-Vis |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer sensitive and often rapid approaches for the detection and characterization of electroactive compounds. The sulfonyl group in this compound can be electrochemically active under certain conditions.

Voltammetry Techniques for Redox Behavior

Voltammetry measures the current response of an electroactive species to a varying potential. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the oxidation and reduction behavior of sulfones. The electrochemical oxidation of thioethers to sulfoxides and subsequently to sulfones has been well-documented. researchgate.net While the direct reduction or oxidation of the sulfone group in aliphatic compounds like this compound is challenging, it can be achieved under specific conditions, often at high potentials. luc.eduacs.org

For aromatic sulfones, voltammetric determination methods have been developed with detection limits in the micromolar range. tandfonline.com The electrochemical oxidation of compounds like dibenzothiophene (B1670422) has been shown to produce sulfoxide (B87167) and sulfone derivatives, a process that can be monitored using voltammetry. researchgate.net

Conductometric and Potentiometric Methods in Solution

Conductometric and potentiometric sensors are less commonly used for the specific detection of neutral organic molecules like this compound in isolation. However, they can be employed to monitor reactions or in biosensor applications.

Conductometric Methods: These sensors measure changes in the electrical conductivity of a solution. They are generally used for detecting ionic species or monitoring processes that produce or consume ions. nih.gov While not directly selective for neutral organic pollutants, conductometric sensors can be designed to detect organic airborne particles after combustion, which changes the conductivity of a metal oxide film. ama-science.org

Potentiometric Methods: These methods measure the potential difference between two electrodes and are typically used for determining the concentration of specific ions with ion-selective electrodes. Their application to neutral molecules like sulfones is indirect, often requiring a reaction that produces a measurable ion. chemistryjournals.net

Hyphenated Techniques and Emerging Analytical Platforms

The coupling of multiple analytical techniques, known as hyphenated techniques, provides enhanced analytical power for complex samples. chemijournal.comlabioscientific.comslideshare.net The combination of separation techniques with information-rich detectors is crucial for the unambiguous identification of compounds in intricate matrices.

LC-MS-MS: Tandem mass spectrometry provides structural information through fragmentation of the parent ion, which is invaluable for identifying unknown compounds or confirming the structure of analytes like this compound. thegoodscentscompany.com

GC-MS-MS: Offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS, which is particularly useful for trace analysis in complex environmental or biological samples.

LC-NMR: The direct coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy allows for the definitive structural elucidation of separated compounds without the need for isolation. wisdomlib.org